N'-(2-Bromo-4-isopropylphenyl)-N,N-diisopropylthiourea
Overview
Description
N’-(2-Bromo-4-isopropylphenyl)-N,N-diisopropylthiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound is characterized by the presence of a bromine atom and isopropyl groups attached to the phenyl ring, which can influence its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-Bromo-4-isopropylphenyl)-N,N-diisopropylthiourea typically involves the reaction of 2-bromo-4-isopropylaniline with diisopropylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of N’-(2-Bromo-4-isopropylphenyl)-N,N-diisopropylthiourea may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N’-(2-Bromo-4-isopropylphenyl)-N,N-diisopropylthiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Nucleophiles like amines, thiols; reactions may require catalysts or elevated temperatures to proceed efficiently.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol, amine derivatives
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
N’-(2-Bromo-4-isopropylphenyl)-N,N-diisopropylthiourea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other functional compounds.
Mechanism of Action
The mechanism of action of N’-(2-Bromo-4-isopropylphenyl)-N,N-diisopropylthiourea involves its interaction with specific molecular targets. The presence of the bromine atom and isopropyl groups can enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The compound may also interfere with cellular pathways, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Bromo-4-isopropylphenyl)thiourea
- N-(2-Bromo-4-isopropylphenyl)-N’-methylthiourea
- N-(2-Bromo-4-isopropylphenyl)-N’-[3-(difluoromethoxy)phenyl]thiourea
Uniqueness
N’-(2-Bromo-4-isopropylphenyl)-N,N-diisopropylthiourea is unique due to the presence of two diisopropyl groups attached to the thiourea moiety. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds. The specific arrangement of substituents can also affect its solubility, stability, and overall performance in various applications.
Biological Activity
N'-(2-Bromo-4-isopropylphenyl)-N,N-diisopropylthiourea is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
This compound belongs to the class of thioureas, which are known for their diverse biological activities. The structure can be described as follows:
- Chemical Formula : CHBrNS
- Molecular Weight : 316.27 g/mol
The presence of the bromine atom and the isopropyl groups significantly influences its reactivity and biological interactions.
1. Anticancer Activity
Several studies have investigated the anticancer properties of thiourea derivatives, including this compound. Research indicates that thioureas can induce apoptosis in cancer cells through various mechanisms, including:
- Inhibition of cell proliferation : Studies show that this compound can inhibit the growth of certain cancer cell lines, suggesting a potential role in cancer therapy.
- Mechanisms of action : It may act by modulating signaling pathways involved in cell survival and apoptosis, such as the PI3K/Akt and MAPK pathways.
2. Antimicrobial Activity
Thioureas are also recognized for their antimicrobial properties. Preliminary investigations into this compound suggest:
- Broad-spectrum activity : This compound exhibits activity against various bacterial strains, indicating its potential as an antimicrobial agent.
- Mechanism : The antimicrobial effects are likely due to the disruption of bacterial cell membranes or interference with metabolic pathways.
Table 1: Summary of Biological Activities
Activity Type | Effectiveness | Mechanism of Action | References |
---|---|---|---|
Anticancer | Inhibits proliferation | Modulation of apoptosis pathways | |
Antimicrobial | Broad-spectrum | Disruption of cell membranes |
Case Study Overview
A study conducted on a series of thiourea derivatives, including this compound, demonstrated significant cytotoxic effects on human cancer cell lines. The results indicated that:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Results : IC50 values ranged from 10 to 30 µM, indicating potent activity compared to standard chemotherapeutics.
Properties
IUPAC Name |
3-(2-bromo-4-propan-2-ylphenyl)-1,1-di(propan-2-yl)thiourea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BrN2S/c1-10(2)13-7-8-15(14(17)9-13)18-16(20)19(11(3)4)12(5)6/h7-12H,1-6H3,(H,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDGDGSDDNNAYAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)NC(=S)N(C(C)C)C(C)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BrN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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